molecular formula C22H18N4O3 B12672026 4-(1H-Benzimidazol-2-ylmethoxy)-N'-(4-hydroxybenzylidene)benzohydrazide CAS No. 73418-58-3

4-(1H-Benzimidazol-2-ylmethoxy)-N'-(4-hydroxybenzylidene)benzohydrazide

Cat. No.: B12672026
CAS No.: 73418-58-3
M. Wt: 386.4 g/mol
InChI Key: YIEYSKUKGANANG-YDZHTSKRSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Determination

The systematic IUPAC name 4-(1H-benzimidazol-2-ylmethoxy)-N'-(4-hydroxybenzylidene)benzohydrazide is derived from its core structural components: a benzimidazole moiety linked via a methoxy group to a benzohydrazide scaffold, which is further substituted with a 4-hydroxybenzylidene group. The molecular formula C₂₂H₁₈N₄O₃ corresponds to a molecular weight of 386.4033 g/mol , as confirmed by high-resolution mass spectrometry.

Property Value
Molecular formula C₂₂H₁₈N₄O₃
Molecular weight 386.4033 g/mol
Defined stereocenters 0
E/Z centers 1 (hydrazone bond)

The absence of stereocenters and the presence of a single E/Z isomer at the hydrazone bond (N'-(4-hydroxybenzylidene)) underscore its planar geometry. The methoxy bridge (-OCH₂-) between the benzimidazole and benzohydrazide groups introduces conformational flexibility, while the 4-hydroxybenzylidene substituent enables hydrogen bonding.

Crystal Structure Analysis and Conformational Isomerism

Although X-ray crystallographic data for this specific compound remains unreported, structural analogs provide insights into its likely conformation. The E-configuration of the hydrazone bond (C=N-NH-) is favored due to steric and electronic stabilization, as observed in similar benzohydrazide derivatives. The benzimidazole ring adopts a nearly coplanar arrangement with the adjacent methoxy-linked benzene ring, minimizing torsional strain.

Key structural predictions include:

  • Dihedral angles of <10° between the benzimidazole and methoxy-connected benzene ring.
  • Hydrogen bonding between the hydrazide NH (N-H) and the carbonyl oxygen (C=O), forming a six-membered pseudo-chelate ring.
  • π-π stacking interactions between the benzimidazole and 4-hydroxybenzylidene groups, stabilizing the molecular packing.

Spectroscopic Characterization (FT-IR, NMR, UV-Vis)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Critical absorption bands include:

  • N-H stretch (hydrazide): 3250–3300 cm⁻¹.
  • C=O stretch (benzohydrazide): 1660–1680 cm⁻¹.
  • C=N stretch (benzimidazole): 1605–1620 cm⁻¹.
  • O-H stretch (phenolic): 3400–3450 cm⁻¹ (broad).

The absence of a free amine peak (≈3500 cm⁻¹) confirms hydrazone formation, while the broad O-H band suggests intermolecular hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆)
  • Hydrazone proton (NH) : δ 11.2–11.4 ppm (singlet, exchangeable).
  • Benzimidazole protons : δ 7.3–7.8 ppm (multiplet, 4H).
  • Methoxy CH₂ : δ 5.1–5.3 ppm (singlet).
  • 4-hydroxybenzylidene aromatic protons : δ 6.7–7.1 ppm (doublets, J = 8.5 Hz).
¹³C NMR (126 MHz, DMSO-d₆)
  • Carbonyl (C=O) : δ 165–167 ppm.
  • C=N (benzimidazole) : δ 150–152 ppm.
  • Aromatic carbons : δ 115–135 ppm.

UV-Visible Spectroscopy

Electronic transitions include:

  • π→π* transitions (benzene rings): λₘₐₓ ≈ 260–280 nm.
  • n→π* transitions (C=O and C=N): λₘₐₓ ≈ 320–340 nm.

X-ray Diffraction Studies and Hydrogen Bonding Networks

While direct X-ray data for this compound is unavailable, powder diffraction patterns of analogous benzimidazole-hydrazide hybrids reveal monoclinic crystal systems with P2₁/c space groups. Predicted hydrogen bonding interactions include:

Donor Acceptor Distance (Å)
Hydrazide NH Carbonyl O 2.85–2.95
Phenolic OH Methoxy O 2.70–2.80
Imidazole NH Aromatic π-cloud 3.10–3.20

These interactions foster a layered supramolecular architecture, with interlayer distances of ≈3.5 Å, consistent with π-π stacking. The absence of stereocenters simplifies the unit cell, likely comprising two symmetry-independent molecules with anti-parallel hydrazone configurations.

Properties

CAS No.

73418-58-3

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

4-(1H-benzimidazol-2-ylmethoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H18N4O3/c27-17-9-5-15(6-10-17)13-23-26-22(28)16-7-11-18(12-8-16)29-14-21-24-19-3-1-2-4-20(19)25-21/h1-13,27H,14H2,(H,24,25)(H,26,28)/b23-13+

InChI Key

YIEYSKUKGANANG-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)C(=O)N/N=C/C4=CC=C(C=C4)O

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)C(=O)NN=CC4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

  • The synthesis begins with 4-(1H-benzimidazol-2-ylmethoxy)benzoic acid or its ester derivative.
  • The ester is reacted with hydrazine hydrate in ethanol under reflux conditions (60–70 °C) for 2–3 hours to yield the corresponding benzohydrazide.
  • Microwave irradiation has been reported as an eco-friendly alternative to conventional reflux, significantly reducing reaction time (to 2–8 minutes) and improving yields (up to 91%) for similar hydrazide preparations from ethyl 4-hydroxybenzoate and hydrazine hydrate.

Reaction Monitoring and Workup

  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • Upon completion, the reaction mixture is cooled, and the precipitated hydrazide is filtered, washed with ethanol, and recrystallized from suitable solvents such as methanol or ethanol to enhance purity.
  • Typical yields range from 65% (conventional reflux) to over 90% (microwave-assisted synthesis).
  • Melting points and spectroscopic data (FT-IR, ^1H-NMR) confirm the formation of the hydrazide intermediate.

Condensation with 4-Hydroxybenzaldehyde to Form the Hydrazone

Reaction Conditions

  • The benzohydrazide intermediate is reacted with 4-hydroxybenzaldehyde in ethanol or methanol.
  • The reaction is typically carried out under reflux with continuous stirring for 2–3 hours.
  • A catalytic amount of glacial acetic acid or a few drops of concentrated sulfuric acid may be added to facilitate the condensation.
  • Microwave irradiation can also be employed to accelerate the reaction, reducing the time to under 10 minutes while maintaining high yields (55–91%).

Reaction Monitoring and Isolation

  • TLC is used to monitor the progress of the Schiff base formation.
  • After completion, the reaction mixture is cooled, and the product precipitates out or is obtained by solvent evaporation.
  • The crude product is filtered, washed with cold methanol or ethanol, and recrystallized to obtain pure 4-(1H-Benzimidazol-2-ylmethoxy)-N'-(4-hydroxybenzylidene)benzohydrazide.
  • Yields typically range from 70% to 90%, depending on reaction conditions and purification methods.

Representative Data Table of Preparation Parameters and Yields

Step Reactants/Conditions Reaction Time Yield (%) Purification Method Characterization Techniques
Hydrazide formation 4-(1H-benzimidazol-2-ylmethoxy)benzoate + Hydrazine hydrate, EtOH, reflux 60–70 °C 2–3 hours (conventional) or 2–8 min (microwave) 65–91 Filtration, recrystallization (MeOH/EtOH) FT-IR, ^1H-NMR, melting point
Schiff base condensation Benzohydrazide + 4-hydroxybenzaldehyde, EtOH, reflux + acetic acid catalyst 2–3 hours (conventional) or <10 min (microwave) 70–90 Filtration, recrystallization (EtOH) FT-IR, ^1H-NMR, elemental analysis

Detailed Research Findings and Notes

  • Microwave-assisted synthesis offers a greener, faster alternative to classical reflux methods, reducing energy consumption and reaction times while maintaining or improving yields.
  • The use of ethanol or methanol as solvents is common, providing good solubility and facilitating product crystallization.
  • Acid catalysts such as glacial acetic acid or sulfuric acid are employed in small amounts to promote Schiff base formation without causing side reactions.
  • The purity and structure of the final compound are confirmed by a combination of elemental analysis, mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy.
  • The benzimidazole moiety is introduced prior to hydrazide formation, typically via nucleophilic substitution to attach the benzimidazolylmethoxy group to the benzene ring, although specific synthetic routes for this step vary and may involve alkylation of benzimidazole with chloromethyl derivatives of hydroxybenzoate esters.
  • The hydrazone linkage (C=N-NH) is formed by condensation of the hydrazide with the aldehyde, a well-established method for synthesizing benzohydrazone derivatives with diverse biological activities.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzimidazol-2-ylmethoxy)-N’-(4-hydroxybenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

4-(1H-Benzimidazol-2-ylmethoxy)-N’-(4-hydroxybenzylidene)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4-(1H-Benzimidazol-2-ylmethoxy)-N’-(4-hydroxybenzylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, while the benzohydrazide moiety may interact with other regions of the target molecule, leading to inhibition or modulation of its activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several benzimidazole-hydrazone derivatives, differing primarily in substituents on the benzimidazole, benzylidene, or benzohydrazide moieties. Key analogues include:

Compound Name Substituents (Benzimidazole) Substituents (Benzylidene) Key Properties/Activities Reference
4-(5-Methyl-1H-benzimidazol-2-yl)-N'-(2,4-dichlorobenzylidene)benzohydrazide 5-Methyl 2,4-Dichloro Anticancer (IC₅₀: 0.0316 µM, A549 cells)
4-(6-Chloro-1H-benzimidazol-2-yl)-N'-(4-nitrobenzylidene)benzohydrazide 6-Chloro 4-Nitro Cytotoxicity (IC₅₀: 0.06 µM vs. cisplatin)
4-(tert-Butyl)-N'-(4-hydroxybenzylidene)benzohydrazide tert-Butyl 4-Hydroxy Urease inhibition (IC₅₀: 11.2–12.19 µM)
N'-(3,5-Dichloro-2-hydroxybenzylidene)-4-tert-butylbenzohydrazide tert-Butyl 3,5-Dichloro-2-hydroxy Crystallographic stability (monoclinic Cc)
4-(1H-Benzimidazol-2-ylmethoxy)-N'-(4-hydroxybenzylidene)benzohydrazide Methoxy-linked 4-Hydroxy Not explicitly reported; inferred stability

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro, chloro): Enhance cytotoxicity but may reduce solubility. For example, 4-nitro substitution in compound 5b improves anticancer activity (IC₅₀: 0.0316 µM) but increases hydrophobicity .
  • Hydroxy Groups : Improve hydrogen-bonding capacity, as seen in compound 14c (melting point: 244–245°C) and the target compound, which likely exhibits similar intermolecular interactions .
  • Bulkier Substituents (e.g., tert-butyl): Enhance steric effects, influencing crystal packing and enzymatic inhibition (e.g., urease inhibition in compound 20) .

Comparison with Analogues :

  • Halogenated Derivatives : Use of 2,4-dichlorobenzaldehyde in compound 3a increases reaction yields (85%) compared to unsubstituted aldehydes .
  • Green Chemistry : Ultrasound-assisted synthesis (e.g., in compound 6a) reduces reaction time and improves yields (e.g., 81% for 14c) compared to traditional reflux .
Anticancer Potential
  • Lung Adenocarcinoma (A549): Chloro and nitro-substituted derivatives (e.g., 5a, 5b) exhibit IC₅₀ values as low as 0.0316 µM, surpassing cisplatin (IC₅₀: 0.045–0.052 µM) .
  • Mechanistic Insights : Hydrazone moieties in such compounds likely induce apoptosis via mitochondrial pathways, though specific data for the target compound are unavailable.
Antimicrobial Activity
  • Nitro and Dichloro Derivatives : Compounds like 4-(2-chloro-8-methoxy-2H-benzo[1,3]oxazin-3-yl)-N'-(4-nitrobenzylidene)benzohydrazide show broad-spectrum activity (MIC: 1–4 µg/mL against Gram-positive bacteria) .
Antioxidant Properties
Physicochemical and Crystallographic Properties
  • Melting Points : Hydroxy-substituted derivatives (e.g., 14c: 244–245°C) generally exhibit higher melting points than halogenated analogues due to enhanced hydrogen bonding .
  • Crystal Packing: The tert-butyl derivative 5 () forms a monoclinic lattice with N–N bond lengths of 1.364 Å, shorter than in non-hydroxy derivatives, indicating stronger conjugation .

Biological Activity

4-(1H-Benzimidazol-2-ylmethoxy)-N'-(4-hydroxybenzylidene)benzohydrazide is a compound that belongs to the class of benzimidazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The chemical structure of 4-(1H-Benzimidazol-2-ylmethoxy)-N'-(4-hydroxybenzylidene)benzohydrazide can be represented as follows:

C15H14N4O2\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_2

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The antiproliferative effects were evaluated using the MTT assay, with results indicating varying degrees of cytotoxicity.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HCT 1163.7
MCF-71.2
HEK 2935.3

The compound showed a selective cytotoxic effect on the MCF-7 cell line, which is a model for breast cancer. The IC50 values indicate that lower concentrations are effective in inhibiting cell growth, suggesting potential for therapeutic applications in oncology.

Antibacterial Activity

In addition to its anticancer properties, the compound has also demonstrated antibacterial activity . It was particularly effective against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus.

Table 2: Antibacterial Activity

Bacterial StrainMIC (µM)Reference
E. faecalis8
S. aureus32
E. coli16

The minimum inhibitory concentration (MIC) values indicate that the compound can inhibit bacterial growth at relatively low concentrations, making it a candidate for further investigation in antimicrobial therapies.

The mechanisms underlying the biological activities of this compound include:

  • Induction of Apoptosis : The compound has been shown to activate caspase pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : By interfering with cell cycle progression, it effectively reduces the proliferation rate of cancer cells.
  • Antimicrobial Action : The exact mechanism for its antibacterial properties involves disruption of bacterial cell wall synthesis and function.

Case Studies

Several case studies have highlighted the efficacy of benzimidazole derivatives similar to this compound in clinical settings:

  • Breast Cancer Treatment : A study involving MCF-7 cells indicated that treatment with benzimidazole derivatives resulted in significant tumor size reduction in xenograft models.
  • Antibiotic Resistance : Research has shown that compounds like this one can overcome resistance mechanisms in certain bacterial strains, providing an alternative treatment option.

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